molecular formula C14H18N2O3 B2392773 N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide CAS No. 921868-01-1

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide

Cat. No.: B2392773
CAS No.: 921868-01-1
M. Wt: 262.309
InChI Key: IYLAOXQNJVFZSS-UHFFFAOYSA-N
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Description

N-(3,3,5-Trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide is a heterocyclic compound featuring a seven-membered benzo-fused oxazepine ring system. The core structure includes a 1,4-oxazepine ring with three methyl substituents (at positions 3, 3, and 5) and a ketone group at position 4. The acetamide moiety is attached at the 8-position of the benzannulated ring.

Properties

IUPAC Name

N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-9(17)15-10-5-6-11-12(7-10)19-8-14(2,3)13(18)16(11)4/h5-7H,8H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLAOXQNJVFZSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=O)C(CO2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3,5-trimethylcyclohexanone with an appropriate amine and acetic anhydride, followed by cyclization to form the oxazepine ring. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can result in a wide variety of products depending on the nature of the substituent introduced .

Mechanism of Action

The mechanism of action of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Ring Systems

The target compound’s benzo[b][1,4]oxazepine scaffold differs from related structures in key ways:

Compound Core Structure Heteroatoms Ring Size Key Substituents
Target Compound Benzo[b][1,4]oxazepine O, N 7-membered 3,3,5-Trimethyl, 4-oxo, 8-acetamide
Compound D9 Benzo[b][1,4]dioxocine O, O 8-membered 8-Acrylamide, 4-ethoxyphenyl
2-(m-Tolyloxy)-N-(...oxazepin-8-yl)acetamide Benzo[b][1,4]oxazepine O, N 7-membered 3,3,5-Trimethyl, 4-oxo, 8-(m-tolyloxy)acetamide
  • Ring Size and Heteroatoms : The 7-membered oxazepine ring (O, N) in the target compound may confer distinct conformational flexibility compared to the 8-membered dioxocine (O, O) in D7. Smaller rings often exhibit higher strain but improved binding specificity in enzyme pockets .
  • Substituent Effects : The acetamide group at position 8 is critical for hydrogen-bond interactions in kinase inhibition (e.g., EGFR). However, D9’s acrylamide linker and ethoxyphenyl group enhance π-π stacking and hydrophobic interactions, contributing to its superior EGFR inhibition (IC50 = 0.36 μM) .

Key Research Findings and Limitations

Antitumor Potential of Related Scaffolds

  • Tetrahydrobenzo[b][1,4]dioxocines (e.g., D9) show promise in apoptosis induction and cell migration inhibition, with SAR studies highlighting the necessity of electron-withdrawing substituents for activity .
  • Gaps in Data : The oxazepine-based target compound lacks published biological evaluations. Its comparison to D9 remains theoretical, relying on structural analogies rather than empirical evidence.

Biological Activity

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The compound exhibits a complex structure characterized by a benzoxazepine ring system. Its molecular formula is C15H19N3O2, and it has a molecular weight of approximately 273.33 g/mol. The structural representation is critical for understanding its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes within the body. The compound has shown potential as an inhibitor or modulator of various biological pathways:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting processes such as neurotransmitter synthesis and degradation.
  • Receptor Modulation : It has been observed to interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity:

Antitumor Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays demonstrated significant inhibition of cell proliferation in breast and prostate cancer cell lines.
  • Mechanism : The antitumor effect is hypothesized to result from the induction of apoptosis and disruption of cell cycle progression.

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties:

  • Animal Models : In rodent models of neurodegenerative diseases, treatment with the compound resulted in reduced neuronal loss and improved cognitive function.
  • Mechanism : It may exert these effects by modulating oxidative stress responses and enhancing neurotrophic factor signaling.

Data Table: Summary of Biological Activities

Biological ActivityModel/SystemObserved EffectReference
Antitumor ActivityVarious cancer cell linesSignificant cytotoxicity
Neuroprotective EffectsRodent modelsReduced neuronal loss
Enzyme InhibitionEnzyme assaysInhibition of metabolic enzymes
Receptor ModulationNeurotransmitter assaysModulation of receptor activity

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study 1 : A study evaluated the compound's effect on glioblastoma cells. Results showed a dose-dependent decrease in cell viability and increased apoptosis markers.
  • Case Study 2 : In a model for Alzheimer's disease, administration of the compound improved memory performance and reduced amyloid plaque deposition.

Q & A

Q. What are the critical steps in synthesizing N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of intermediates and acetamide coupling. Key considerations include:
  • Reaction Conditions : Use of inert atmospheres (N₂/Ar) to prevent oxidation, refluxing in aprotic solvents (e.g., DMF or THF), and temperature control (60–120°C) to minimize side reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from pet-ether/ethanol mixtures.
  • Yield Optimization : Microwave-assisted synthesis reduces reaction time and improves efficiency .
  • Purity Validation : HPLC (C18 columns, acetonitrile/water mobile phase) confirms >95% purity .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm ring closure (e.g., oxazepine ring protons at δ 3.5–4.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 345.18) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Q. What are common structural modifications to enhance the compound’s biological activity?

  • Methodological Answer :
  • Substituent Variation : Introducing electron-withdrawing groups (e.g., -F, -CF₃) at the acetamide moiety improves target binding .
  • Heterocycle Expansion : Replacing the oxazepine core with larger rings (e.g., oxazocines) alters pharmacokinetic properties .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugation with E3 ligase ligands enables targeted degradation of disease-related proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo activity data for this compound?

  • Methodological Answer :
  • Bioavailability Analysis : Measure plasma protein binding (e.g., equilibrium dialysis) and metabolic stability (e.g., liver microsome assays) to identify discrepancies .
  • Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites that may explain reduced in vivo efficacy .
  • Dose-Response Optimization : Adjust dosing regimens (e.g., sustained-release formulations) to align in vitro IC₅₀ values with in vivo efficacy .

Q. What strategies optimize the compound’s pharmacokinetic profile for CNS penetration?

  • Methodological Answer :
  • Lipophilicity Adjustments : Introduce polar groups (e.g., -OH, -NH₂) to reduce logP while maintaining blood-brain barrier permeability (target logP <3) .
  • Prodrug Design : Mask acidic/basic groups with ester or carbamate linkers to enhance solubility and absorption .
  • Salt Formation : Hydrochloride or mesylate salts improve aqueous solubility for intravenous administration .

Q. How can computational methods predict interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to target proteins (e.g., bacterial enzymes or kinases). Validate with mutagenesis studies .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories to assess binding affinity and conformational changes .
  • QSAR Modeling : Train models on analogs to predict activity against untested targets (e.g., random forest or neural network algorithms) .

Q. What experimental designs are recommended to elucidate the compound’s mechanism of action?

  • Methodological Answer :
  • Target Deconvolution : Use affinity chromatography (biotinylated probes) or CRISPR-Cas9 knock-out screens to identify binding partners .
  • Pathway Analysis : RNA-seq or phosphoproteomics reveals downstream signaling effects (e.g., MAPK/ERK inhibition) .
  • In Vitro/In Vivo Correlation : Pair cell-based assays (e.g., apoptosis via Annexin V staining) with xenograft models to validate mechanisms .

Data Contradiction Analysis

Q. How should researchers address inconsistent cytotoxicity data across cell lines?

  • Methodological Answer :
  • Cell Line Authentication : STR profiling ensures genetic consistency and avoids misidentification .
  • Assay Standardization : Normalize viability assays (e.g., MTT vs. ATP-based) and control for seeding density/media composition .
  • Off-Target Screening : Use kinase/GPCR panels to identify non-specific effects (e.g., hERG inhibition) that may skew results .

Q. What methods validate the compound’s selectivity against off-target proteins?

  • Methodological Answer :
  • Selectivity Panels : Screen against >100 kinases or GPCRs (e.g., Eurofins Cerep panels) to calculate selectivity indices .
  • Cryo-EM/Co-Crystallization : Resolve binding modes to confirm target-specific interactions .
  • Counter-Screens : Use isogenic cell lines (e.g., wild-type vs. target knock-out) to isolate on-target effects .

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